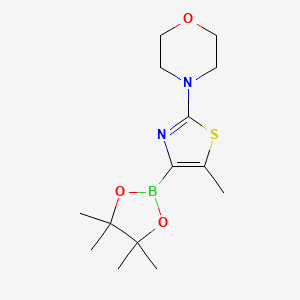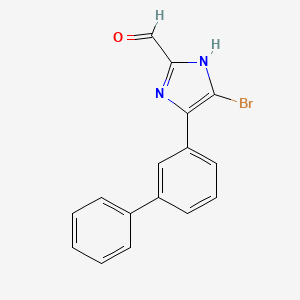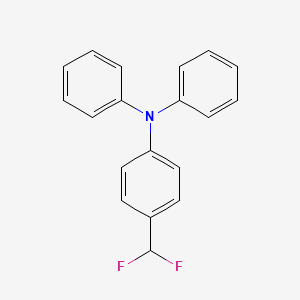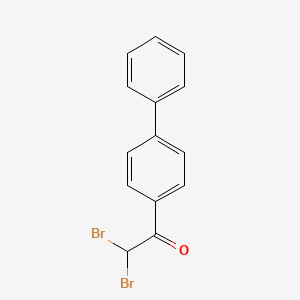
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid is an organic compound characterized by the presence of a fluoro-substituted naphthalene ring attached to a 2-oxopropanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with 4-fluoronaphthalene, which is subjected to a series of reactions to introduce the necessary functional groups.
Formation of Intermediate: The intermediate compound is formed through a Friedel-Crafts acylation reaction, where 4-fluoronaphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Oxidation: The intermediate is then oxidized to introduce the oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Products with additional oxo or hydroxyl groups.
Reduction: Alcohol derivatives of the original compound.
Substitution: Compounds with various functional groups replacing the fluoro group.
科学的研究の応用
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of 3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The fluoro-substituted naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the oxo group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-Fluoro-1-naphthylboronic Acid: Shares the fluoro-substituted naphthalene ring but differs in the functional group attached.
4-Fluoronaphthalene-1-boronic Acid: Another compound with a similar naphthalene ring structure but different functional groups.
Uniqueness
3-(4-Fluoro-1-naphthyl)-2-oxopropanoic Acid is unique due to the presence of both the fluoro-substituted naphthalene ring and the 2-oxopropanoic acid moiety. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C13H9FO3 |
|---|---|
分子量 |
232.21 g/mol |
IUPAC名 |
3-(4-fluoronaphthalen-1-yl)-2-oxopropanoic acid |
InChI |
InChI=1S/C13H9FO3/c14-11-6-5-8(7-12(15)13(16)17)9-3-1-2-4-10(9)11/h1-6H,7H2,(H,16,17) |
InChIキー |
FKKTVVBLMDNGKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=C2F)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[5-Methoxy-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13703616.png)










